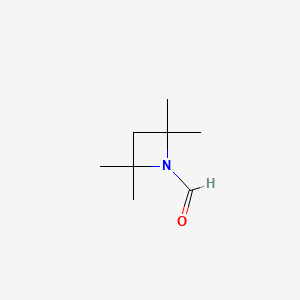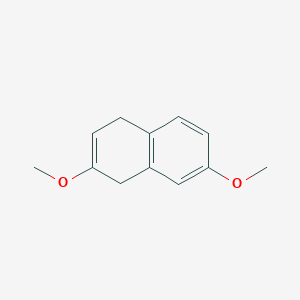
1,4-Dihydro-2,7-dimethoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-2,7-dimethoxynaphthalene is an organic compound with the molecular formula C12H14O2. It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 2 and 7 positions and a dihydro group at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydro-2,7-dimethoxynaphthalene can be synthesized through the selective Birch reduction of 2,7-dimethoxynaphthalene. The Birch reduction involves the use of sodium in liquid ammonia, which selectively reduces the naphthalene ring to produce the desired dihydro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Birch reduction method mentioned above can be scaled up for industrial applications. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-2,7-dimethoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the available positions on the naphthalene ring.
Common Reagents and Conditions
Reduction: Sodium in liquid ammonia is used for the Birch reduction.
Substitution: Electrophilic reagents such as bromine or nitronium salts can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Scientific Research Applications
1,4-Dihydro-2,7-dimethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Materials Science: The compound is used in the development of new materials with specific electronic properties.
Biological Studies: It is employed in the synthesis of biologically active molecules for medicinal research.
Mechanism of Action
The mechanism of action of 1,4-dihydro-2,7-dimethoxynaphthalene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the dihydro naphthalene ring can undergo redox reactions. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethoxynaphthalene: Lacks the dihydro groups, making it less reactive in certain redox reactions.
1,4-Dimethoxynaphthalene: Similar structure but without the dihydro groups, leading to different chemical properties.
1,7-Dimethoxynaphthalene: Different substitution pattern, affecting its reactivity and applications.
Uniqueness
1,4-Dihydro-2,7-dimethoxynaphthalene is unique due to the presence of both methoxy and dihydro groups, which confer distinct chemical reactivity and potential for diverse applications in organic synthesis and materials science .
Properties
IUPAC Name |
2,7-dimethoxy-1,4-dihydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3,5-7H,4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGBFSVJJDLDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCC2=C(C1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486243 |
Source


|
| Record name | 1,4-DIHYDRO-2,7-DIMETHOXYNAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60683-71-8 |
Source


|
| Record name | 1,4-DIHYDRO-2,7-DIMETHOXYNAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
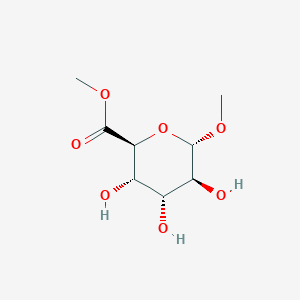
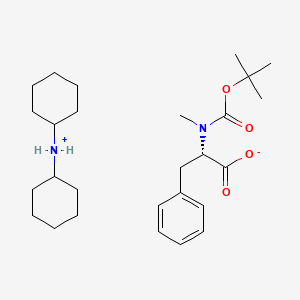

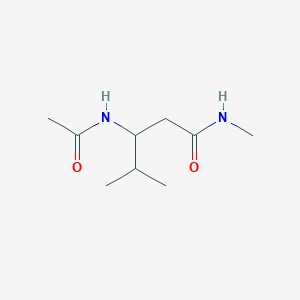

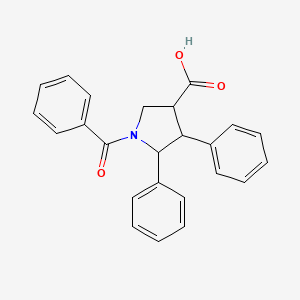
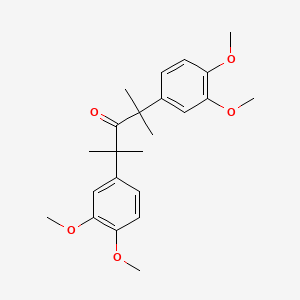
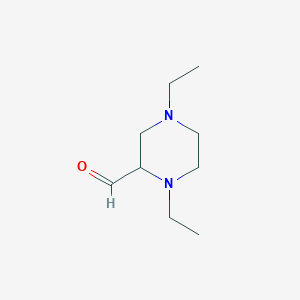
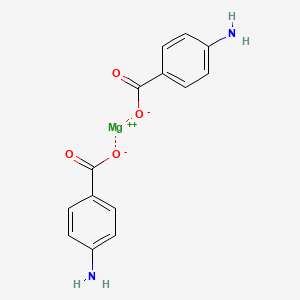

![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
![1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B13814853.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
